trans-(E)-Flupentixol Bromide, Dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(E)-Flupentixol Bromide, Dihydrobromide: is a chemical compound that belongs to the class of thioxanthene derivatives. It is primarily used in the field of medicine, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. The compound is known for its antipsychotic and antidepressant properties, making it a valuable asset in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(E)-Flupentixol Bromide, Dihydrobromide typically involves the bromination of the parent compound, flupentixol. The process begins with the preparation of flupentixol, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or carbon tetrachloride to ensure the stability of the intermediate products .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: trans-(E)-Flupentixol Bromide, Dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: In chemistry, trans-(E)-Flupentixol Bromide, Dihydrobromide is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other thioxanthene derivatives .
Biology: In biological research, the compound is used to study the effects of antipsychotic and antidepressant drugs on cellular and molecular pathways. It helps in understanding the mechanisms of action of these drugs and their impact on neurotransmitter systems .
Medicine: Medically, this compound is used in the treatment of psychiatric disorders. It is known for its efficacy in managing symptoms of schizophrenia and depression, making it a valuable therapeutic agent .
Industry: In the pharmaceutical industry, the compound is used in the formulation of various antipsychotic and antidepressant medications. It is also used in the development of new drugs with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of trans-(E)-Flupentixol Bromide, Dihydrobromide involves its interaction with dopamine receptors in the brain. The compound acts as a dopamine antagonist, blocking the dopamine receptors and reducing the activity of dopamine in the brain. This helps in alleviating symptoms of psychosis and depression. Additionally, the compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its antidepressant effects .
Comparison with Similar Compounds
Chlorpromazine: Another antipsychotic drug with similar dopamine antagonist properties.
Haloperidol: A potent antipsychotic used in the treatment of schizophrenia.
Risperidone: An atypical antipsychotic with a broader spectrum of action .
Uniqueness: trans-(E)-Flupentixol Bromide, Dihydrobromide is unique due to its dual action as both an antipsychotic and antidepressant. This dual action makes it particularly effective in treating patients with comorbid conditions of psychosis and depression. Additionally, its chemical structure allows for various modifications, leading to the development of new derivatives with improved therapeutic profiles .
Properties
CAS No. |
1024788-54-2 |
---|---|
Molecular Formula |
C₂₃H₂₆Br₃F₃N₂S |
Molecular Weight |
659.24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.